(6Z)-2-HEPTYL-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-2-HEPTYL-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a heptyl chain, a hydroxybenzylidene group, and an imino group
Preparation Methods
The synthesis of (6Z)-2-HEPTYL-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with a suitable amine to form the benzylidene intermediate. This intermediate is then reacted with a thiadiazolo[3,2-a]pyrimidine derivative under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
(6Z)-2-HEPTYL-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6Z)-2-HEPTYL-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6Z)-2-HEPTYL-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream biological processes.
Comparison with Similar Compounds
Similar compounds to (6Z)-2-HEPTYL-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolo[3,2-a]pyrimidine derivatives These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
Molecular Formula |
C19H22N4O2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
5-amino-2-heptyl-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H22N4O2S/c1-2-3-4-5-6-7-16-22-23-17(20)15(18(25)21-19(23)26-16)12-13-8-10-14(24)11-9-13/h8-12H,2-7,20H2,1H3 |
InChI Key |
IYGONSSNNBKJLI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C=C3)N |
Canonical SMILES |
CCCCCCCC1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C=C3)N |
Origin of Product |
United States |
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